4-(Bromomethyl)-4-fluoropiperidine hydrochloride
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Overview
Description
4-(Bromomethyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-fluoropiperidine hydrochloride typically involves the bromination of 4-methyl-4-fluoropiperidine. This can be achieved through the reaction of 4-methyl-4-fluoropiperidine with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted piperidine derivatives.
Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives with various functional groups.
Oxidation: Piperidine N-oxides.
Reduction: Methyl-substituted piperidine derivatives.
Scientific Research Applications
4-(Bromomethyl)-4-fluoropiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-fluoropiperidine hydrochloride depends on its specific application. In general, the bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-fluoropiperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-4-fluoropiperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(Bromomethyl)-4-chloropiperidine:
Uniqueness
4-(Bromomethyl)-4-fluoropiperidine hydrochloride is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct reactivity and properties. The presence of the hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Biological Activity
4-(Bromomethyl)-4-fluoropiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a piperidine ring with bromomethyl and fluorine substituents, which contribute to its biological properties. The general formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines in vitro. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against Staphylococcus aureus. Results indicated an Minimum Inhibitory Concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity. -
Anticancer Research :
In a study focusing on human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that this effect was associated with increased apoptosis markers.
Biological Activity Data Table
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of target cells.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.
- Cell Membrane Disruption : Its structural components may interact with lipid bilayers, compromising membrane integrity in microbial cells.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate safety profile; however, further research is needed to fully understand its toxicological effects and potential side effects in vivo.
Properties
Molecular Formula |
C6H12BrClFN |
---|---|
Molecular Weight |
232.52 g/mol |
IUPAC Name |
4-(bromomethyl)-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C6H11BrFN.ClH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H |
InChI Key |
PIUVMVQJVXYJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CBr)F.Cl |
Origin of Product |
United States |
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